molecular formula C12H13NO B14776527 4-(3-Azabicyclo[3.1.0]hexan-3-yl)benzaldehyde

4-(3-Azabicyclo[3.1.0]hexan-3-yl)benzaldehyde

Cat. No.: B14776527
M. Wt: 187.24 g/mol
InChI Key: ODXGTKIROVVQMS-UHFFFAOYSA-N
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Description

4-(3-Azabicyclo[3.1.0]hexan-3-yl)benzaldehyde is a complex organic compound characterized by its unique bicyclic structure. This compound contains a benzaldehyde moiety attached to a 3-azabicyclo[3.1.0]hexane ring system. The presence of both aromatic and bicyclic structures in a single molecule makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Azabicyclo[3.1.0]hexan-3-yl)benzaldehyde typically involves multiple steps, starting from simpler precursors. One common method involves the formation of the 3-azabicyclo[3.1.0]hexane ring system through cyclization reactions. For instance, the photochemical decomposition of CHF2-substituted pyrazolines has been reported as a key step in synthesizing similar bicyclic compounds . The benzaldehyde moiety can then be introduced through subsequent reactions, such as Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Azabicyclo[3.1.0]hexan-3-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3).

Major Products

    Oxidation: Formation of 4-(3-azabicyclo[3.1.0]hexan-3-yl)benzoic acid.

    Reduction: Formation of 4-(3-azabicyclo[3.1.0]hexan-3-yl)benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

4-(3-Azabicyclo[3.1.0]hexan-3-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Azabicyclo[3.1.0]hexan-3-yl)benzaldehyde involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into various binding sites, potentially inhibiting or activating biological pathways. For example, similar compounds have been studied as dual inhibitors of TYK2 and JAK1, which are involved in cytokine receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Azabicyclo[3.1.0]hexan-3-yl)benzaldehyde is unique due to its combination of a benzaldehyde moiety with a 3-azabicyclo[3.1.0]hexane ring system. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

4-(3-azabicyclo[3.1.0]hexan-3-yl)benzaldehyde

InChI

InChI=1S/C12H13NO/c14-8-9-1-3-12(4-2-9)13-6-10-5-11(10)7-13/h1-4,8,10-11H,5-7H2

InChI Key

ODXGTKIROVVQMS-UHFFFAOYSA-N

Canonical SMILES

C1C2C1CN(C2)C3=CC=C(C=C3)C=O

Origin of Product

United States

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